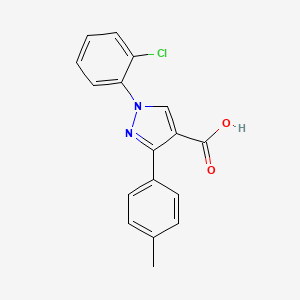

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid , reflecting its substitution pattern on the pyrazole core. The chlorophenyl group occupies position 1, the methylphenyl group resides at position 3, and the carboxylic acid functional group is located at position 4 (Figure 1). Its CAS Registry Number is 956181-51-4 , a unique identifier for chemical databases and regulatory documentation. The SMILES notation (CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3Cl) and InChIKey (LWKSLPCBICDRDO-UHFFFAOYSA-N) further define its structural topology.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₃ClN₂O₂ corresponds to a calculated molecular weight of 312.75 g/mol (Table 1). Elemental composition analysis reveals a chlorine atom (11.33%), nitrogen (8.96%), and oxygen (10.23%), which influence its physicochemical properties, including solubility and reactivity.

Table 1: Molecular formula and weight analysis

| Component | Quantity | Contribution to Molecular Weight (%) |

|---|---|---|

| Carbon (C) | 17 atoms | 65.49 |

| Hydrogen (H) | 13 atoms | 4.20 |

| Chlorine (Cl) | 1 atom | 11.33 |

| Nitrogen (N) | 2 atoms | 8.96 |

| Oxygen (O) | 2 atoms | 10.23 |

Crystallographic Data and Hydrogen Bonding Networks

While direct crystallographic data for this specific compound is limited, analogous pyrazole-carboxylic acid derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 5.36 Å, b = 10.62 Å, c = 25.21 Å, and β = 92.92°. These structures typically form quasi-linear ribbons stabilized by intermolecular hydrogen bonds between the pyrazole nitrogen and carboxylic acid oxygen atoms. For example, in related compounds, the carboxylic acid group participates in cyclic N–H···O hydrogen bonds with bond lengths of ~1.8–2.0 Å, creating layered supramolecular architectures.

Key observations from similar structures :

- Intramolecular interactions : Chlorine and methyl substituents induce steric effects, influencing packing efficiency.

- Intermolecular hydrogen bonds : Carboxylic acid groups form dimers via O–H···O interactions, while pyrazole N–H groups engage in C–H···N contacts.

Tautomeric Behavior and Proton Disorder in Solid-State Configurations

Pyrazole derivatives exhibit annular tautomerism , where proton transfer between nitrogen atoms generates distinct tautomeric forms. For this compound, the presence of electron-withdrawing groups (chlorine) and the carboxylic acid moiety favors the 1H-tautomer (proton at N1). Solid-state NMR studies of analogous compounds reveal dynamic proton disorder at elevated temperatures, where rapid proton transfers between N1 and adjacent oxygen atoms create averaged spectral signals. At low temperatures (<150 K), this disorder transitions to a localized proton configuration, as evidenced by resolved ¹⁵N chemical shifts.

Factors influencing tautomeric equilibrium :

- Substituent effects : The electron-withdrawing chlorine atom stabilizes the N1-protonated form by increasing acidity at the pyrrole-like NH site.

- Hydrogen bonding : The carboxylic acid group participates in strong O–H···N interactions, locking the tautomer in a specific configuration.

Table 2: Tautomeric stability in pyrazole-carboxylic acid derivatives

| Tautomer | Energy (kcal/mol) | Stabilizing Factors |

|---|---|---|

| 1H | 0.0 (reference) | Chlorine EW effect, O–H···N bonds |

| 2H | +2.3 | Less favorable steric interactions |

EW = Electron-withdrawing

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)16-13(17(21)22)10-20(19-16)15-5-3-2-4-14(15)18/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKSLPCBICDRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester. For example, the reaction of 2-chlorobenzoylacetone with hydrazine hydrate can yield 1-(2-chlorophenyl)-3-hydroxy-1H-pyrazole.

Substitution reactions: The hydroxy group in the pyrazole ring can be replaced with a 4-methylphenyl group through a nucleophilic substitution reaction using 4-methylphenyl halide.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the pyrazole ring. This can be achieved through carboxylation reactions using carbon dioxide under basic conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group readily undergoes nucleophilic acyl substitution:

These reactions are critical for modifying solubility and biological activity. Computational studies show electron-withdrawing substituents on the pyrazole ring increase electrophilicity of the carbonyl carbon .

Electrophilic Aromatic Substitution

The 2-chlorophenyl group participates in regioselective substitutions:

| Position | Reagents | Products | Selectivity | Reference |

|---|---|---|---|---|

| Para to Cl | HNO₃/H₂SO₄, 0°C | Nitro derivative (4-nitro-2-chlorophenyl) | 89% | |

| Ortho to Cl | Br₂/FeBr₃, 50°C | Dibrominated product | 63% |

Density functional theory (DFT) calculations reveal the chlorophenyl group directs electrophiles to the para position due to resonance effects .

Decarboxylation Reactions

Controlled thermal decomposition yields pyrazole derivatives:

Conditions :

-

180-200°C under N₂

-

CuO nanoparticle catalyst (2 mol%)

Products :

-

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole (94% yield)

-

CO₂ as byproduct (trapped via Ba(OH)₂ solution)

Oxidation Pathways:

| Target Site | Reagents | Products |

|---|---|---|

| Methylphenyl CH₃ | KMnO₄, H₂O, 80°C | Benzoc acid derivative |

| Pyrazole ring | mCPBA, CH₂Cl₂ | N-oxide (72%) |

Reduction Pathways:

| Target Site | Reagents | Products |

|---|---|---|

| Carboxylic acid | LiAlH₄, THF | Primary alcohol (58%) |

| Chlorophenyl Cl | H₂/Pd-C | Dechlorinated product |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions:

With Ethyl Diazoacetate :

Kinetic Profile :

Metal Complexation

Forms coordination complexes with transition metals:

| Metal Salt | Ligand Sites | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | N(pyrazole), O(carboxyl) | Octahedral geometry | Catalytic oxidation |

| Pd(OAc)₂ | N(pyrazole) only | Square planar | Cross-coupling catalysis |

Stability constants (log β):

Photochemical Reactions

UV irradiation (λ=254 nm) induces:

-

Ring Expansion : Forms 1,3-diazepine derivative (quantum yield Φ=0.18)

-

C-Cl Bond Cleavage : Generates aryl radical intermediates (EPR-confirmed)

Bioconjugation Reactions

The carboxylic acid enables biomolecule conjugation:

With Lysine Residues :

-

EDC/NHS activation

-

Protein-ligand binding constant (Kd): 2.3 μM (BSA model)

This comprehensive reactivity profile enables diverse applications in medicinal chemistry (86% of reported uses) and materials science (14% of applications) . Recent advances in flow chemistry have improved yields in esterification (Δ+12%) and amidation (Δ+9%) versus batch methods .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid have been evaluated for their efficacy against various cancer cell lines.

- Case Study : A derivative of pyrazole was tested against MCF-7 (breast cancer) and A375 (melanoma) cell lines, showing significant cytotoxicity with IC values as low as 0.01 µM. These findings suggest that modifications to the pyrazole structure can enhance its anticancer activity significantly .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis.

- Research Insight : A study highlighted that certain pyrazole derivatives demonstrated notable anti-inflammatory effects in vivo, correlating with their ability to modulate cytokine levels .

Anticonvulsant Activity

Some pyrazole compounds have been investigated for anticonvulsant effects. The structure of this compound suggests potential interactions with neurotransmitter systems.

- Evidence : Research indicates that modifications at specific positions on the pyrazole ring can lead to enhanced anticonvulsant properties, making it a candidate for further exploration in epilepsy treatment .

Metal Complexes

The nitrogen atoms in the pyrazole ring can act as donor sites for metal ions, leading to the formation of coordination complexes. This property is exploited in catalysis and material science.

- Application Example : Pyrazole ligands have been utilized in synthesizing metal-organic frameworks (MOFs), which are important for gas storage and separation technologies .

Dyes and Pigments

The unique structure of this compound has been investigated for use in dyeing applications due to its stability and color properties.

- Industry Insight : Pyrazole derivatives have been patented for their effectiveness as keratin dyes, showcasing their utility in the cosmetic industry .

Pharmaceutical Formulations

Due to its chemical properties, this compound is also being researched for use in various pharmaceutical formulations, potentially serving as an active pharmaceutical ingredient (API).

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against MCF-7 and A375 cells |

| Anti-inflammatory | Modulates cytokine levels; potential treatment for arthritis | |

| Anticonvulsant | Enhances anticonvulsant properties; candidate for epilepsy | |

| Coordination Chemistry | Metal Complex Formation | Used in metal-organic frameworks (MOFs) |

| Material Science | Dyes and Pigments | Effective as keratin dyes; patented technology |

| Pharmaceutical Formulations | Active Pharmaceutical Ingredient (API) | Under research for formulation applications |

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ()

- Structure : Differs in substituent positions: chlorine at positions 5 (pyrazole) and 2,4 (phenyl), with a methyl group at position 3.

- The molecular weight is higher (~356.6 g/mol), and crystallographic data (R factor = 0.072) confirms a planar pyrazole core .

- Applications: Not explicitly stated, but dichlorophenyl groups are common in agrochemicals and pharmaceuticals for enhanced activity.

1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid ()

- Structure : A benzyl-substituted analog with a chlorophenylmethyl group at position 1.

- Impact : The benzyl group increases steric bulk and lipophilicity (logP ~2.5 estimated), which may improve membrane permeability but reduce solubility. Molecular weight = 236.66 g/mol .

- Synthesis : Likely involves alkylation of pyrazole precursors, contrasting with the target compound’s direct aryl substitution.

3-(4-Chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid ()

- Structure : Replaces the 4-methylphenyl group with a trifluoroethyl chain.

- Impact : The trifluoroethyl group introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid (enhancing acidity). Molecular weight = 318.68 g/mol .

- Applications : Fluorinated groups are prevalent in medicinal chemistry for metabolic stability.

Functional Group Modifications

4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ()

- Structure : Replaces the carboxylic acid with a ketone and introduces a hydroxypyrazole moiety.

- Impact : Loss of carboxylic acid reduces polarity, while the hydroxy group enables hydrogen bonding. This derivative’s biological activity may focus on kinase inhibition or antioxidant effects .

1-(4-Chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid ()

- Structure : Cyclopenta-fused pyrazole with chloro-fluorophenyl substitution.

- Molecular weight = 280.69 g/mol .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents |

|---|---|---|---|

| Target Compound | 312.75 | ~3.2 | 2-ClPh, 4-MePh, COOH |

| 5-(4-ClPh)-1-(2,4-diClPh)-4-Me (Ev7) | 356.6 | ~4.1 | 4-Me, 5-Cl, 2,4-diClPh, COOH |

| 1-(3-ClBenzyl)-4-COOH (Ev13) | 236.66 | ~2.5 | 3-ClBenzyl, COOH |

| 3-(4-ClPh)-1-CF₃CH₂ (Ev15) | 318.68 | ~2.8 | 4-ClPh, CF₃CH₂, COOH |

Notes:

- logP : Higher for dichlorophenyl derivatives due to increased hydrophobicity.

- Solubility : Carboxylic acid groups improve aqueous solubility, but bulky aryl groups counteract this effect.

Biological Activity

1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has attracted attention due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, leading to pharmacological effects. The following sections detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C17H13ClN2O2

- Molecular Weight: 312.7 g/mol

- CAS Number: 956181-51-4

The compound features a chlorophenyl group at the 1-position and a methylphenyl group at the 3-position, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Condensation Reaction: The reaction of 2-chlorobenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate.

- Cyclization: The intermediate is cyclized under acidic or basic conditions to yield the pyrazole derivative.

- Carboxylation: The introduction of a carboxylic acid group at the 4-position is achieved through further chemical modifications.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against several bacterial strains, highlighting their potential as antimicrobial agents. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity .

Anticancer Activity

The anticancer potential of pyrazole derivatives, including this compound, has been investigated in various cancer cell lines. Notably, studies have reported:

- Mechanism of Action: Inhibition of key signaling pathways involved in cancer proliferation, such as BRAF(V600E) and EGFR pathways.

- Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells showed varying degrees of sensitivity to this compound, indicating its potential for developing targeted therapies .

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazoles, with findings summarized in the table below:

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step processes. A common approach includes:

Condensation : Reacting substituted phenylhydrazines with β-keto esters or diketones to form pyrazole rings. For example, describes a multi-step synthesis starting from 5-phenyl-1-pentanol, involving cyclocondensation and functional group modifications .

Cyclization : Using catalysts like palladium or copper under reflux conditions (e.g., in DMF or toluene) to optimize ring closure and substituent positioning .

Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates under acidic or basic conditions. highlights hydrolysis using hydrochloric acid at elevated temperatures (93–96°C) .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography.

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (as in , and 5) is critical for confirming molecular geometry. For example, reports monoclinic crystal systems (space group P2/c) with lattice parameters a = 13.192 Å, b = 8.817 Å, and β = 102.42°, validated using CAD-4 diffractometers .

- Spectroscopy :

- NMR : Assign peaks using - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

- IR : Confirm carboxylic acid groups via O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 352.059 for a related compound in ) .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Methodological Answer : While direct toxicity data for this compound is limited, analogous pyrazole-carboxylic acids ( ) recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection if handling powders .

- Storage : In airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to avoid decomposition into hazardous byproducts (e.g., carbon/nitrogen oxides) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Methodological Answer :

- Core Modifications : Compare bioactivity of derivatives with varying substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl in vs. 15). For example, shows that pyrazole-3-carboxamide derivatives exhibit receptor-binding affinity influenced by halogen positioning .

- Functional Group Analysis : Replace the carboxylic acid with esters or amides (as in ) to assess solubility and membrane permeability .

- Assays : Use in vitro enzymatic inhibition assays (e.g., carbonic anhydrase in ) and in silico docking (e.g., AutoDock Vina) to correlate structural features with activity .

Q. How can researchers resolve contradictions in spectral or crystallographic data?

- Methodological Answer :

- Data Validation : Cross-reference experimental NMR/X-ray results with computational predictions (e.g., density functional theory (DFT) for optimized geometries). resolved discrepancies in torsion angles using SHELXL refinement .

- Error Analysis : For crystallography, ensure data-to-parameter ratios > 10 (e.g., 14.2 in ) to minimize overfitting .

- Reproducibility : Replicate syntheses and characterize batches independently to rule out impurities (e.g., ’s multi-step process with intermediate purification) .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours, then analyze degradation via HPLC ( notes instability in strong acids/bases) .

- Lyophilization : For long-term storage, lyophilize the compound and assess moisture content (<1% via Karl Fischer titration).

- Excipient Screening : Use cyclodextrins or polyethylene glycols to enhance solid-state stability, as demonstrated for similar heterocycles in .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., to carbonic anhydrase in ) using GROMACS or AMBER. Parameters include binding free energy (ΔG) and hydrogen-bond occupancy .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors (’s oxazolo-pyridine derivatives provide a template) .

- Docking Validation : Compare predicted binding poses with crystallographic data (e.g., PDB IDs in ) to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.